2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a sulfonamide group, and a piperidinone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit factor xa (fxa), a key enzyme in the coagulation cascade .
Mode of Action
Compounds with similar structures have been shown to act as competitive inhibitors of their targets, binding to the active site and preventing the normal substrate from interacting with the target .
Biochemical Pathways
Similar compounds have been shown to reduce thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They also have a low potential for drug-drug interactions .
Result of Action
Similar compounds have been shown to have antithrombotic efficacy in pre-clinical studies .
Action Environment
Similar compounds have been shown to maintain their antithrombotic activity without excessive increases in bleeding times when added on top of other drugs like aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to introduce the sulfonamide group and the piperidinone moiety . The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high efficiency and practicality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as slurry or recrystallization are employed to purify the intermediates, eliminating the need for column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The piperidine moiety can be oxidized to form a lactam.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorinated benzene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, lithium carbonate/lithium chloride for elimination reactions, and zinc/acetic acid for reduction . The conditions are typically mild to ensure high efficiency and yield.
Major Products Formed
The major products formed from these reactions include various lactams and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Apixaban: A direct inhibitor of activated factor X (FXa) used as an anticoagulant.
Rivaroxaban: Another FXa inhibitor with similar applications.
Ticagrelor: A platelet aggregation inhibitor used in the treatment of thromboembolic disorders.
Uniqueness
What sets 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide apart is its unique combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBTFMMXCPDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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